molecular formula C11H7N3O2S B1400839 1-(1,3-Benzothiazol-2-yl)-1h-pyrazole-4-carboxylic acid CAS No. 1284949-70-7

1-(1,3-Benzothiazol-2-yl)-1h-pyrazole-4-carboxylic acid

Cat. No.: B1400839
CAS No.: 1284949-70-7
M. Wt: 245.26 g/mol
InChI Key: GPDXAFQTIUVEEW-UHFFFAOYSA-N
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Description

1-(1,3-Benzothiazol-2-yl)-1h-pyrazole-4-carboxylic acid is a heterocyclic compound that combines the structural features of benzothiazole and pyrazole Benzothiazole is a bicyclic structure consisting of a benzene ring fused to a thiazole ring, while pyrazole is a five-membered ring containing two nitrogen atoms

Preparation Methods

The synthesis of 1-(1,3-Benzothiazol-2-yl)-1h-pyrazole-4-carboxylic acid typically involves the following steps:

Industrial production methods may involve optimization of reaction conditions to improve yield and scalability, including the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption .

Chemical Reactions Analysis

1-(1,3-Benzothiazol-2-yl)-1h-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to convert specific functional groups into their reduced forms.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

1-(1,3-Benzothiazol-2-yl)-1h-pyrazole-4-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1,3-Benzothiazol-2-yl)-1h-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

1-(1,3-Benzothiazol-2-yl)-1h-pyrazole-4-carboxylic acid can be compared with other similar compounds to highlight its uniqueness:

Biological Activity

1-(1,3-Benzothiazol-2-yl)-1H-pyrazole-4-carboxylic acid, with the chemical formula C11H7N3O2S and CAS number 1284949-70-7, is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including anticancer, anti-inflammatory, and antimicrobial activities, supported by case studies and research findings.

  • Molecular Weight : 245.26 g/mol
  • Purity : 96%
  • IUPAC Name : 1-(benzo[d]thiazol-2-yl)-1H-pyrazole-4-carboxylic acid
  • Structure :
    O C O C1 CN C2 N C3 C C CC C3 S2 N C1\text{O C O C1 CN C2 N C3 C C CC C3 S2 N C1}

Anticancer Activity

Research indicates that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance, studies have shown that compounds containing the benzothiazole moiety can inhibit the proliferation of various cancer cell lines.

A notable study evaluated the cytotoxic effects of 1-(1,3-benzothiazol-2-yl)-1H-pyrazole derivatives against human cancer cell lines such as HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer). The results demonstrated an IC50 value of approximately 10 µM for HeLa cells, indicating effective cytotoxicity .

Cell Line IC50 (µM) Type of Cancer
HeLa10Cervical
MCF-712Breast
A54915Lung

Anti-inflammatory Activity

In vivo studies have also highlighted the anti-inflammatory potential of this compound. It has been shown to reduce inflammation markers in animal models of arthritis. The mechanism appears to involve the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are crucial in mediating inflammatory responses .

Antimicrobial Activity

The compound exhibits antimicrobial properties against a range of bacteria and fungi. A study assessed its efficacy against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) recorded at 32 µg/mL for both pathogens. This suggests potential for development as an antimicrobial agent .

Case Study 1: Anticancer Efficacy

A research team synthesized a series of pyrazole derivatives and tested their activity against a panel of twelve human tumor cell lines. The study found that one derivative showed particularly high selectivity towards renal cancer cells with an IC50 value of 1.143 µM, demonstrating promising therapeutic potential .

Case Study 2: Inflammation Model

In a controlled experiment involving rats induced with arthritis, administration of the compound led to a significant decrease in paw swelling and joint stiffness compared to control groups. Histological analysis revealed reduced infiltration of inflammatory cells in treated subjects .

Properties

IUPAC Name

1-(1,3-benzothiazol-2-yl)pyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7N3O2S/c15-10(16)7-5-12-14(6-7)11-13-8-3-1-2-4-9(8)17-11/h1-6H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPDXAFQTIUVEEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)N3C=C(C=N3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1-(1,3-Benzothiazol-2-yl)-1h-pyrazole-4-carboxylic acid
1-(1,3-Benzothiazol-2-yl)-1h-pyrazole-4-carboxylic acid
Ethyl 1-(1,3-benzothiazol-2-yl)pyrazole-4-carboxylate
1-(1,3-Benzothiazol-2-yl)-1h-pyrazole-4-carboxylic acid
Reactant of Route 4
1-(1,3-Benzothiazol-2-yl)-1h-pyrazole-4-carboxylic acid
CID 147079781
1-(1,3-Benzothiazol-2-yl)-1h-pyrazole-4-carboxylic acid
Reactant of Route 6
1-(1,3-Benzothiazol-2-yl)-1h-pyrazole-4-carboxylic acid

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